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molecular formula C11H7NO3S2 B8739255 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid

2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid

Cat. No. B8739255
M. Wt: 265.3 g/mol
InChI Key: SGVBAFTXLZKMIP-UHFFFAOYSA-N
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Patent
US04036964

Procedure details

A mixture of 5- (o-carboxybenzylidene) rhodanine (4.68g.) and sodium hydroxide (5.0g.) in water (40ml.) was heated under reflux for 30 minutes, cooled and poured into 5N hydrochloric acid (250ml.). Filtration and recrystallisation from ethanol-water gave the product as a white solid, mp. 260.5° - 261° (lit mp. 261°-3°), (Found: C, 58.10; H, 2.92; S, 15.41. C10H6SO3 requires C, 58.24; H, 2.93; S, 15.55).
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[CH:6]=[C:7]1[S:11]C(=S)N[C:8]1=[O:13])([OH:3])=O.[OH-:18].[Na+].Cl>O>[C:1]1([C:4]2[C:5](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:6]=[C:7]([C:8]([OH:18])=[O:13])[S:11]1)=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=C2C(NC(S2)=S)=O)C=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
Filtration and recrystallisation from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
C1(=O)SC(=CC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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